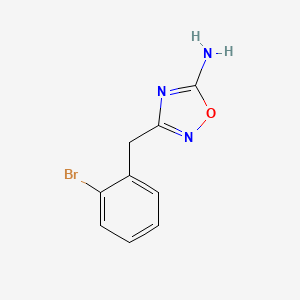

3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3O |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H8BrN3O/c10-7-4-2-1-3-6(7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |

InChI Key |

NBWHKTVCQUNPGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NOC(=N2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromobenzyl 1,2,4 Oxadiazol 5 Amine and Its Analogs

Established Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Systems

The construction of the 1,2,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes can be broadly categorized based on the key precursors and the bond-forming strategies.

One fundamental approach to 1,2,4-oxadiazoles involves the cyclization of nitrogen-rich precursors with carbonyl-containing compounds. researchgate.net A prominent example is the reaction of N-acylguanidines with an oxidant like iodobenzene (B50100) diacetate (PIDA), which undergoes oxidative cyclization to yield 3-amino-1,2,4-oxadiazoles. chim.itmdpi.com This method is effective for creating the 5-amino substituted pattern seen in the target molecule. Another strategy involves the copper-catalyzed cascade reaction of amidines with methylarenes, which proceeds through a one-pot oxidation-amination-cyclization tandem process under mild conditions. mdpi.com

The most widely utilized and versatile method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivatives. researchgate.netchim.it This approach can be considered a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one by the carboxylic acid derivative. chim.it The reaction typically proceeds through an O-acylamidoxime intermediate, which may or may not be isolated before the final cyclodehydration step. chim.itnih.gov

Key steps and variations in this pathway include:

Activation of Carboxylic Acids: Carboxylic acids are often activated in situ using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or carbonyldiimidazole (CDI). chim.it The Vilsmeier reagent has also been employed to activate carboxylic acids for this transformation. nih.gov

One-Pot Procedures: To improve efficiency, one-pot syntheses have been developed where the amidoxime reacts directly with esters, acyl chlorides, or anhydrides in the presence of a base, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), at room temperature. mdpi.comnih.gov

Catalysis: Various catalysts can facilitate the cyclodehydration of the O-acylamidoxime intermediate. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a highly effective catalyst for this step, often used in tetrahydrofuran (B95107) (THF) at room temperature. chim.itmdpi.com

The amidoxime route is highly favored due to the commercial availability of a vast array of nitriles (precursors to amidoximes) and carboxylic acids, allowing for extensive diversity in the substituents at the C3 and C5 positions of the oxadiazole ring. nih.gov

While the synthesis of 1,3,4-oxadiazoles from hydrazides and carboxylic acids is a very common and well-documented process, its application to form the 1,2,4-oxadiazole isomer is less direct. nih.govresearchgate.netnih.gov The typical reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative, often using a dehydrating agent like POCl₃, leads to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

However, precursors derived from hydrazides can be manipulated to yield 1,2,4-oxadiazoles. For instance, treatment of 4(5)-alkyl-2-aminoimidazoles with isoamyl nitrite (B80452) can generate a hydroxyimino intermediate which is then transformed into a 3-acyl-5-amino-1,2,4-oxadiazole. nih.gov Additionally, the reaction of carboxylic acid hydrazides with cyanogen (B1215507) halides like cyanogen bromide is a known method for producing 2-amino-5-substituted-1,3,4-oxadiazoles, a different regioisomer. google.com

Specific Synthesis of 3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine

The synthesis of the title compound, this compound, logically follows the principles of the amidoxime pathway, which allows for the specific placement of the 2-bromobenzyl group at the C3 position and the amine group at the C5 position.

The synthesis originates from two key precursors that will form the C3 and C5 substituents and the oxadiazole ring itself.

Source of the 2-Bromobenzyl Moiety: The 2-bromobenzyl group is introduced using 2-bromophenylacetonitrile. This nitrile is the starting material for creating the corresponding amidoxime. The transformation is typically achieved by reacting the nitrile with hydroxylamine (B1172632) in the presence of a base. nih.gov This forms 2-(2-bromophenyl)acetamidoxime (B1286810), the crucial precursor that provides the C3-substituent.

Source of the 5-Amino Group: The 5-amino functionality is typically installed by using a precursor that provides the C5 atom and the attached nitrogen. A common method involves reaction of the amidoxime (in this case, 2-(2-bromophenyl)acetamidoxime) with cyanogen bromide or a similar cyanating agent, followed by cyclization. An alternative is the reaction with a protected form of cyanamide. A historical method for preparing 5-amino-1,2,4-oxadiazoles involves the reaction of a 5-trihalomethyl-1,2,4-oxadiazole with an amine, though this is a post-cyclization modification rather than a direct ring formation strategy. google.com

The key transformation is the cyclization reaction. The 2-(2-bromophenyl)acetamidoxime is reacted with a source for the C5-amine portion, leading to the formation of the 1,2,4-oxadiazole ring. chim.it

Optimizing reaction conditions is critical for maximizing yield and purity in the synthesis of 1,2,4-oxadiazoles. nih.govresearchgate.net

Temperature: While many classical 1,2,4-oxadiazole syntheses require heating, often in solvents like toluene (B28343) or pyridine, modern methods have been developed that proceed efficiently at room temperature. chim.itmdpi.com The use of potent catalysts like TBAF or strong base/solvent systems like KOH/DMSO allows for mild thermal conditions, which is advantageous for preserving sensitive functional groups. mdpi.comnih.gov For specific cyclodehydration steps, microwave irradiation has been shown to accelerate the reaction significantly, often at temperatures around 105°C. nih.gov

pH and Base/Acid Catalysis: The cyclization step is highly dependent on pH. Base-catalyzed cyclization of O-acylamidoximes is a common and efficient strategy. nih.gov Inorganic bases like NaOH, KOH, and K₂CO₃ are frequently used, often in polar aprotic solvents. mdpi.comnih.gov The choice of base can be important; for instance, in DMSO, hydroxides like KOH often give excellent yields rapidly, while carbonates may be less effective. nih.gov Acidic conditions are also employed, particularly in the synthesis of certain amino acid-based oxadiazoles (B1248032), where sodium acetate (B1210297) in refluxing ethanol/water provides an efficient and mild catalytic system compatible with acid-labile protecting groups like Fmoc. nih.gov

Solvent Systems: The choice of solvent is crucial. Aprotic polar solvents like DMSO, DMF, and DMA are highly effective for one-pot reactions of amidoximes with carboxylic acid derivatives in the presence of inorganic bases. nih.gov THF is the solvent of choice for TBAF-catalyzed cyclizations. mdpi.com For some oxidative cyclizations, solvents like ethyl acetate are used. mdpi.com

Stoichiometric Ratios: The ratio of reactants and catalysts is a key parameter. In base-catalyzed reactions, a stoichiometric or even catalytic amount of base can be effective. nih.gov For coupling reactions involving carboxylic acids and amidoximes, equimolar amounts are typical, along with a slight excess of the coupling agent. When using acylating agents like acyl chlorides, a slight excess (e.g., 1.2 equivalents) is often used to ensure complete reaction of the amidoxime. nih.gov

The table below summarizes common conditions used in the synthesis of 1,2,4-oxadiazoles, which are applicable to the synthesis of the title compound.

Table 1: Representative Reaction Conditions for 1,2,4-Oxadiazole Synthesis

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| One-Pot Amidoxime/Ester | Amidoxime, Ester | NaOH | DMSO | Room Temperature | nih.gov |

| O-Acylamidoxime Cyclization | O-Acylamidoxime | TBAF | THF | Room Temperature | mdpi.com |

| Amidoxime/Carboxylic Acid | Amidoxime, Carboxylic Acid | CDI, DCC, or EDC | Various (e.g., DMF) | Room Temp. to High Temp. | chim.it |

| Oxidative Cyclization | N-Acyl Amidine | NBS/Base | Ethyl Acetate | Room Temperature | mdpi.com |

| Microwave-Assisted Cyclization | O-Acylamidoxime | Silica (B1680970) Gel | Solvent-free | ~105 °C | nih.gov |

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the structural class to which this compound belongs, predominantly proceeds through a well-established multi-step pathway. The most widely utilized method involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative. chim.it

The typical reaction sequence is as follows:

Amidoxime Formation: The synthesis often begins with the conversion of a nitrile (R-CN) into the corresponding amidoxime (also known as a hydroxyamidine). For the target compound, this would involve starting with 2-bromobenzyl cyanide. This conversion is typically achieved by reacting the nitrile with hydroxylamine. nih.gov

O-Acylation: The amidoxime then undergoes O-acylation with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. researchgate.netnih.gov This step forms a crucial intermediate, the O-acylamidoxime. chim.it This intermediate can be isolated in some cases before the final cyclization step. chim.it

Cyclodehydration: The final step is an intramolecular cyclodehydration of the O-acylamidoxime intermediate. This ring-closing reaction forms the stable 1,2,4-oxadiazole heterocycle. This step often requires heating in solvents like toluene or pyridine, or it can be promoted by catalysts or advanced energy sources to proceed under milder conditions. nih.govorganic-chemistry.org

Advanced Synthetic Techniques and Emerging Methodologies

Recent advancements in synthetic chemistry have focused on improving the efficiency and sustainability of 1,2,4-oxadiazole formation. These methods aim to reduce reaction times, minimize the use of harsh reagents, and increase product yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,2,4-oxadiazoles. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov This technique primarily enhances the rate of the cyclodehydration step of the O-acylamidoxime intermediate. nih.gov

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave energy provides efficient and uniform heating of the reaction mixture, leading to significant rate acceleration. nih.gov

Higher Yields: Reactions often proceed more cleanly, with fewer side products, resulting in higher isolated yields.

Solvent-Free Conditions: In some protocols, the reaction can be performed under solvent-free conditions, for example, by adsorbing the reactants onto a solid support, which aligns with the principles of green chemistry. nih.gov

One-pot syntheses combining the acylation and cyclization steps are particularly amenable to microwave heating. For instance, the reaction of amidoximes with acyl chlorides or carboxylic acids can be completed in a single vessel under microwave irradiation to afford the desired 1,2,4-oxadiazole products in good to excellent yields. nih.govorganic-chemistry.org

| Starting Materials | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Amidoximes and Acyl Chlorides | Solvent-free, Magnesia | 2-10 min | High | nih.gov |

| Nitriles, Hydroxylamine, Meldrum's Acid | Solvent-free | Not specified | Good to Excellent | organic-chemistry.org |

| Aryl-nitrile and Hydroxylamine HCl | MgO or CH₃COOH or KF | Not specified | Good | nih.gov |

| Amidoximes and Carboxylic Acids | Vilsmeier Reagent | Not specified | 61-93% | nih.gov |

Mechanochemistry, which utilizes mechanical force (e.g., ball milling or grinding) to induce chemical reactions, is a burgeoning field in green synthetic chemistry. It offers the potential for solvent-free reactions, reduced energy consumption, and access to novel reaction pathways.

While mechanochemical methods have been successfully applied to the synthesis of the isomeric 2,5-disubstituted 1,3,4-oxadiazoles, providing an environmentally benign alternative to solvent-based methods, its application to the formation of the 1,2,4-oxadiazole core is still an unexplored frontier. organic-chemistry.org A 2021 review noted that at the time of its publication, no articles describing the formation of a 1,2,4-oxadiazole ring via mechanochemistry had been published. nih.gov This represents a significant opportunity for future research to develop novel, solvent-free synthetic routes to this important heterocyclic scaffold. nih.gov

Catalytic strategies can be broadly categorized:

Base Catalysis: Organic bases like tetrabutylammonium fluoride (TBAF) have proven effective in catalyzing the cyclization of isolated O-acylamidoximes at room temperature. The fluoride ion is believed to activate the intermediate, promoting rapid dehydration.

Acid Catalysis: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as a mild and efficient catalytic system for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Heterogeneous acid catalysts such as perchloric acid supported on silica (HClO₄-SiO₂) have also been employed, offering the advantage of easy recovery and recycling.

Metal-Catalyzed Oxidative Cyclization: Modern methods include oxidative cyclization reactions. Copper-catalyzed cascade reactions have been used to synthesize 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. mdpi.com Another approach involves the iron(III) nitrate-mediated synthesis from alkynes and nitriles, which proceeds through a nitrile oxide intermediate. organic-chemistry.org

Non-Metal Oxidative Approaches: Reagents such as N-Bromosuccinimide (NBS) or iodine (I₂) can promote the oxidative cyclization of N-acyl amidines or N-benzyl amidoximes, providing a metal-free alternative for forming the heterocyclic ring. Graphene oxide (GO) has also been reported as a dual-purpose metal-free catalyst, acting as both a solid acid and an oxidizing agent in the synthesis from amidoximes and aldehydes. nih.gov

| Catalyst System | Reactants | Method | Reference |

| PTSA-ZnCl₂ | Amidoximes and Nitriles | Mild, efficient synthesis | organic-chemistry.org |

| Iron(III) nitrate | Alkynes and Nitriles | 1,3-dipolar cycloaddition | organic-chemistry.org |

| Copper (Cu) | Amidines and Methylarenes | Cascade oxidative reaction | mdpi.com |

| Graphene Oxide (GO) | Amidoximes and Aldehydes | Metal-free, dual catalytic | nih.gov |

| Phenyliodine diacetate (PIDA) | Aromatic N-acylguanidines | N-O bond oxidative formation | |

| N-Bromosuccinimide (NBS) / DBU | N-benzyl amidoximes | Oxidative C-O bond formation |

Chemical Reactivity and Derivatization Studies of 3 2 Bromobenzyl 1,2,4 Oxadiazol 5 Amine

Functional Group Transformations of the Amino Moiety

The primary amino group attached to the 1,2,4-oxadiazole (B8745197) ring is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in reactions such as acylation and substitution, leading to the formation of new amide bonds and other C-N linkages.

The amino group of 5-amino-1,2,4-oxadiazole (B13162853) derivatives readily undergoes acylation when treated with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-substituted amides. ekb.eg These reactions are typically performed in the presence of a base, like triethylamine, to neutralize the acid byproduct. ekb.eg The formation of amide bonds is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.netnih.govnih.gov For instance, the acylation of similar 5-amino-1,3,4-thiadiazoles has been extensively used to synthesize compounds with potential biological activities. ut.ac.ir The reaction of the amino group with isocyanates also leads to the formation of urea (B33335) derivatives, further expanding the range of possible modifications. ekb.eg

| Acylating Agent | Resulting Functional Group | Reaction Conditions Example | Reference |

|---|---|---|---|

| Acetyl Chloride | Acetamide | Triethylamine | ekb.eg |

| Benzoyl Chloride | Benzamide | Triethylamine | ekb.egnih.gov |

| Phenyl Isocyanate | Phenylurea | - | ekb.eg |

| Chloroacetyl Chloride | Chloroacetamide | Triethylamine | ekb.eg |

| Pyrazole (B372694) Carboxylic Acid Chloride | Pyrazole Carboxamide | - | nih.gov |

The amino group at the C5 position can act as a nucleophile in substitution reactions. While direct displacement of the amino group itself is challenging, its nucleophilicity is exploited in various synthetic transformations. For example, in related heterocyclic systems, amino groups are known to react with electrophiles in substitution pathways. clockss.org A notable transformation involves the N-dealkylative functionalization of related 1,2,4-oxadiazol-5(4H)-ones with tertiary amines, mediated by triphenylphosphine (B44618) and iodine, to yield 5-dialkylamino-1,2,4-oxadiazoles. organic-chemistry.org This demonstrates a method for creating tertiary amine functionalities from an oxadiazole core. organic-chemistry.org

Modifications of the Bromobenzyl Substituent

The 2-bromobenzyl moiety provides a reactive handle, primarily at the carbon-bromine bond, for a variety of cross-coupling and substitution reactions. This allows for the introduction of new alkyl, aryl, and other functional groups, significantly diversifying the core structure.

The bromophenyl ring can undergo further halogenation, such as bromination or iodination, to introduce additional halogen atoms. The use of reagents like N-bromosuccinimide (NBS) can lead to the aromatization and concurrent bromination of related heterocyclic systems. researchgate.net Halogenation-induced bond formation is a strategy that uses an electrophilic halogenating agent to activate a substrate for subsequent bond formation. nih.gov For instance, treating complex indazole systems with I2/DMSO has been shown to result in iodination of phenyl moieties. researchgate.net These examples suggest that the bromophenyl ring of 3-(2-bromobenzyl)-1,2,4-oxadiazol-5-amine could be further functionalized through directed halogenation.

The bromine atom on the benzyl (B1604629) group is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. N-aryl 2-bromobenzylamines, which are structurally analogous to the substituent on the target compound, readily participate in Suzuki coupling reactions with boronic esters to introduce new carbon-based side chains. researchgate.net The α-arylation of esters with aryl bromides, often utilizing a palladium catalyst with a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine, proceeds in high yields and tolerates a wide variety of functional groups. orgsyn.org This methodology could be adapted to couple various esters or other carbon nucleophiles to the benzyl position via the bromo substituent.

| Reaction Type | Coupling Partner Example | Catalyst System Example | Resulting Modification | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 2-Ethoxyvinyl pinacolboronate | Palladium-based catalyst | Introduction of an ethoxyvinyl group | researchgate.net |

| α-Arylation | Ester enolate | [P(t-Bu)₃Pd(μ-Br)]₂ | Attachment of an ester moiety | orgsyn.org |

Ring System Functionalization and Stability

Due to this tendency to rearrange into more stable heterocyclic systems, functionalization reactions on the molecule must often be carried out under mild conditions to preserve the integrity of the 1,2,4-oxadiazole core. researchgate.net The ring can undergo various transformations, including thermal and photochemical rearrangements. osi.lvchim.it Notable examples include the Boulton–Katritzky Rearrangement (BKR) and the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. osi.lvchim.it The ANRORC mechanism has been observed in polyfluoroaryl-1,2,4-oxadiazoles, where a nucleophilic attack at the C5 position initiates a ring-opening and subsequent closure to form a new heterocyclic system. chim.it The reactivity of the 1,2,4-oxadiazole ring is highly dependent on the substituents at the C3 and C5 positions, as well as the reaction conditions employed. psu.edu

Electrophilic and Nucleophilic Attack on the Oxadiazole Ring

The carbon at position 5 (C(5)) is particularly electrophilic, especially when activated by electron-withdrawing groups. This makes it a primary site for nucleophilic attack. chim.it Another key feature is the polarized and easily cleavable O-N(2) bond, which renders the N(2) atom electrophilic and susceptible to attack, often leading to ring-opening reactions. chim.it

Key Reactivity Sites of the 1,2,4-Oxadiazole Ring

| Ring Position | Character | Common Reactions |

|---|---|---|

| C(3) | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) if a leaving group is present. chim.it |

| C(5) | Highly Electrophilic | Nucleophilic Attack, Nucleophilic Aromatic Substitution (SNAr), ANRORC Rearrangements. chim.it |

| N(2) | Electrophilic | Internal Nucleophilic Attack (e.g., Boulton-Katritzky Rearrangement). chim.it |

| N(3) | Nucleophilic | Displays basic properties. chim.it |

One of the significant reaction pathways for 1,2,4-oxadiazoles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. chim.it This process typically involves the attack of a bidentate nucleophile, such as hydrazine, on the electrophilic C(5) position. chim.it This leads to an intermediate that opens and subsequently re-closes to form a new heterocyclic system. chim.it

For this compound, the presence of the amino group at C(5) and the 2-bromobenzyl group at C(3) will influence the ring's reactivity. The amino group is a strong electron-donating group, which could potentially modulate the electrophilicity of the C(5) position. Derivatization of this amino group is a potential pathway for creating new analogues. Various methods have been developed for the derivatization of amine groups, such as reactions with Dansyl-Cl, Fmoc-Cl, or Dabsyl-Cl, which could be applicable. nih.gov The 2-bromobenzyl substituent at C(3) introduces a site for potential cross-coupling reactions or other transformations involving the bromine atom.

Thermal and Chemical Stability of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a hydrolytically stable bioisostere for amide and ester groups. mdpi.comnih.gov This stability is a key attribute, contributing to favorable pharmacokinetic profiles in drug candidates. nih.gov

Studies on various 1,2,4-oxadiazole derivatives demonstrate their significant thermal stability. For instance, energetic materials incorporating this heterocycle show high decomposition temperatures, often exceeding 200°C. doi.org This robustness is attributed to the inherent stability of the ring structure, although it is less aromatic and contains a relatively weak N-O bond compared to other azoles. chim.itdoi.org

Decomposition Temperatures of Various Oxadiazole-Containing Compounds

| Compound Type | Decomposition Temperature (Td) | Reference |

|---|---|---|

| Salts of 1,2,4-oxadiazole/1,2,5-oxadiazole | 172–269 °C | doi.org |

| 1,3,4-oxadiazole (B1194373) bridged polynitropyrazoles | 265–368 °C | rsc.org |

The chemical stability of the 1,2,4-oxadiazole ring can be pH-dependent. A detailed study on the 1,2,4-oxadiazole derivative BMS-708163 revealed that its degradation is catalyzed by both acidic and basic conditions. nih.gov At low pH, the N-4 atom is protonated, activating the ring for nucleophilic attack and subsequent ring opening. nih.gov At high pH, direct nucleophilic attack occurs, which, in the presence of a proton source like water, also leads to ring cleavage. nih.gov The compound exhibited maximum stability in the pH range of 3-5. nih.gov This suggests that the stability of this compound would also be influenced by the pH of its environment. The presence of the basic amino group at C(5) and the potentially acidic protons could lead to complex stability profiles.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy is utilized to identify the number and electronic environment of protons in a molecule. In a typical ¹H NMR spectrum of 3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine, distinct signals corresponding to the aromatic protons of the 2-bromobenzyl group, the methylene (B1212753) protons, and the amine protons would be expected.

The protons on the aromatic ring of the 2-bromobenzyl substituent typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the presence of the bromine atom and the methylene bridge. The methylene protons (CH₂) connecting the benzyl (B1604629) group to the oxadiazole ring would likely produce a singlet peak, as they are not adjacent to any other protons, with a chemical shift anticipated in the range of δ 4.0-4.5 ppm. The two protons of the primary amine group (NH₂) are expected to give rise to a broad singlet, the chemical shift of which can be variable and is dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| CH₂ | ~4.0 - 4.5 | Singlet |

| NH₂ | Broad | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbons of the oxadiazole ring are characteristically found at the lower field end of the spectrum. Specifically, the C5 carbon bearing the amino group and the C3 carbon attached to the benzyl group are expected to resonate at approximately δ 160-170 ppm. The carbon atoms of the aromatic ring will produce signals in the typical aromatic region of δ 120-140 ppm. The carbon atom attached to the bromine (C-Br) will be shifted to a slightly higher field within this range due to the halogen's electronegativity. The methylene carbon (CH₂) signal is anticipated to appear in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C3 (Oxadiazole) | ~165 - 170 |

| C5 (Oxadiazole) | ~160 - 165 |

| Aromatic C-Br | ~120 - 125 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C (quaternary) | ~135 - 140 |

| CH₂ | ~30 - 40 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. wisc.edu

To further confirm the structural assignment, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment would correlate the signals of the methylene protons with their directly attached carbon atom. HMBC spectroscopy would reveal longer-range couplings between protons and carbons, for instance, showing correlations between the methylene protons and the C3 carbon of the oxadiazole ring, as well as with the carbons of the aromatic ring, thereby confirming the connectivity between the benzyl group and the oxadiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₉H₈BrN₃O), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern can also provide structural information. For instance, a common fragmentation pathway could involve the cleavage of the bond between the methylene group and the oxadiazole ring, leading to the formation of a 2-bromobenzyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ (⁷⁹Br) | 253.99 |

| [M]⁺ (⁸¹Br) | 255.99 |

| [M+H]⁺ (⁷⁹Br) | 254.99 |

| [M+H]⁺ (⁸¹Br) | 256.99 |

Note: m/z values are nominal and will show an isotopic distribution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. pressbooks.pubwpmucdn.comorgchemboulder.com The C=N stretching vibration of the oxadiazole ring is expected to be observed in the region of 1600-1680 cm⁻¹. The C-N stretching vibrations and the C-O-C stretching of the oxadiazole ring would also give rise to characteristic bands in the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-Br stretching frequency appears in the lower wavenumber region, typically between 500 and 600 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Oxadiazole) | 1600 - 1680 |

| C-N Stretch | 1250 - 1335 |

| C-O-C Stretch (Oxadiazole) | ~1000 - 1100 |

| C-Br Stretch | 500 - 600 |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups. wpmucdn.comorgchemboulder.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula, C₉H₈BrN₃O. A close agreement between the found and calculated values serves to confirm the empirical and, in conjunction with mass spectrometry data, the molecular formula of the synthesized compound.

Table 5: Calculated Elemental Composition for C₉H₈BrN₃O

| Element | Percentage (%) |

| Carbon (C) | 42.54 |

| Hydrogen (H) | 3.17 |

| Bromine (Br) | 31.45 |

| Nitrogen (N) | 16.54 |

| Oxygen (O) | 6.30 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can be employed to determine the absolute stereochemistry.

While specific crystallographic data for this compound is not publicly available, the principles of its structural elucidation can be understood through the analysis of related compounds. The general process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The positions and intensities of the diffraction spots are used to calculate an electron density map, from which the atomic positions can be determined.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice, would also be elucidated. The amine group at the 5-position of the oxadiazole ring is a potential hydrogen bond donor, and the nitrogen atoms within the ring can act as hydrogen bond acceptors.

To illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate, is presented. This compound, while being a 1,3,4-oxadiazole (B1194373), shares the feature of a 5-amino-oxadiazole ring and a benzyl group. Its crystal structure was solved and refined in the monoclinic space group P2₁, with the unit cell parameters a = 9.8152(2) Å, b = 9.6305(2) Å, c = 9.8465(2) Å, and β = 116.785(1)°. mdpi.com The determination of the crystal structure of this amino acid-derived 2-amino-1,3,4-oxadiazole confirmed the molecular structure and revealed an extensive network of hydrogen bonds. mdpi.com

Another relevant example, although a triazole derivative, is 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. Its crystal structure was determined to be monoclinic, with the space group P2₁/c. researchgate.net The unit cell parameters were reported as a = 9.870 (2) Å, b = 9.6370 (19) Å, c = 10.398 (2) Å, and β = 90.18 (3)°. nih.gov In this structure, the dihedral angle between the benzene (B151609) and triazole rings is 81.05 (5)°, and the molecules are linked by N—H⋯N hydrogen bonds. nih.gov

The following interactive data tables provide a summary of the crystallographic data for these related compounds, illustrating the detailed structural information that can be obtained through X-ray crystallography.

Table 1: Crystallographic Data for Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate mdpi.com

| Parameter | Value |

| Empirical Formula | C₁₈H₁₈N₄O₃ |

| Formula Weight | 338.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.8152(2) |

| b (Å) | 9.6305(2) |

| c (Å) | 9.8465(2) |

| α (°) | 90 |

| β (°) | 116.785(1) |

| γ (°) | 90 |

| Volume (ų) | 831.33(3) |

| Z | 2 |

Table 2: Crystallographic Data for 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine researchgate.netnih.gov

| Parameter | Value |

| Empirical Formula | C₉H₁₀N₄S |

| Formula Weight | 206.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.870(2) |

| b (Å) | 9.6370(19) |

| c (Å) | 10.398(2) |

| α (°) | 90 |

| β (°) | 90.18(3) |

| γ (°) | 90 |

| Volume (ų) | 989.0(3) |

| Z | 4 |

Should single crystals of this compound be obtained, a similar X-ray diffraction analysis would provide the definitive conformational and packing details of this specific molecule.

Computational Chemistry and Theoretical Investigations of 3 2 Bromobenzyl 1,2,4 Oxadiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, we can determine a molecule's electronic structure, which in turn governs its reactivity and physical properties. For 3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine, these calculations provide a theoretical framework for its chemical behavior.

Density Functional Theory (DFT) Studies on Bond Dissociation Energies and Electron Densities

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.gov DFT calculations can provide valuable information on bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. nih.govopenstax.org This data is critical for predicting the stability of the molecule and potential sites of reaction. openstax.org

The electron density distribution, another key parameter obtained from DFT, reveals the regions of a molecule that are electron-rich or electron-deficient. This information is instrumental in predicting how the molecule will interact with other chemical species. For instance, regions of high electron density are likely to be sites of electrophilic attack.

While specific DFT data for this compound is not yet publicly available, Table 1 presents a hypothetical representation of typical BDEs and electron density values for key bonds within the molecule, based on established principles of organic chemistry. ucsb.edudoubtnut.com

Table 1: Predicted Bond Dissociation Energies (BDE) and Electron Densities for this compound

| Bond | Predicted BDE (kJ/mol) | Predicted Electron Density (e/ų) |

| C-Br | ~290 | Lower |

| C-C (benzyl) | ~370 | Moderate |

| C-N (oxadiazole) | ~305 | Higher |

| N-O (oxadiazole) | ~200 | Higher |

| C-NH₂ | ~380 | Higher |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgresearchgate.net It is invaluable for predicting how a molecule will be recognized by and interact with other molecules, particularly biological macromolecules like proteins. nih.govnih.gov

The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors. Conversely, regions of positive electrostatic potential (colored blue) indicate areas prone to nucleophilic attack and can act as hydrogen bond donors. nih.gov

For this compound, the MEP map would likely reveal a significant negative potential around the nitrogen and oxygen atoms of the 1,2,4-oxadiazole (B8745197) ring and the amine group, highlighting their potential as hydrogen bond acceptors. researchgate.net The hydrogen atoms of the amine group would exhibit positive potential, marking them as potential hydrogen bond donors. The bromine atom, due to its electronegativity, would also influence the electrostatic potential of the benzyl (B1604629) ring.

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a cornerstone of modern drug discovery, allowing for the rapid screening of virtual compound libraries and the identification of potential drug candidates. rdd.edu.iqmdpi.com

Identification of Potential Biological Targets through Docking Simulations

Given the structural motifs present in this compound, particularly the 1,2,4-oxadiazole ring, it is plausible to hypothesize its interaction with various biological targets. The 1,2,4-oxadiazole scaffold is a known "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. chemrevlett.comnih.gov

Docking simulations can be employed to virtually screen this compound against a panel of known protein targets implicated in various diseases. Based on the docking scores and binding poses, potential biological targets can be identified for further experimental validation.

While specific docking studies for this compound are not yet published, Table 2 lists potential biological targets based on the known activities of similar oxadiazole-containing compounds. nih.govresearchgate.net

Table 2: Potential Biological Targets for this compound Identified through a Hypothetical Docking Screen

| Protein Target | Therapeutic Area | Rationale |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Oxadiazole derivatives have shown COX inhibitory activity. researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Anticancer | Many EGFR inhibitors feature heterocyclic scaffolds. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Analgesic, Anti-inflammatory | 1,3,4-oxadiazol-2-one derivatives are known FAAH inhibitors. mdpi.com |

| Aromatase (CYP19A1) | Anticancer (Breast Cancer) | Benzimidazole-oxadiazole hybrids have shown aromatase inhibitory potential. researchgate.net |

Analysis of Binding Affinities and Interaction Modes (Hydrogen Bonding, Halogen Bonding, Pi-interactions)

Beyond identifying potential targets, molecular docking provides detailed insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonding: The amine group and the nitrogen atoms of the oxadiazole ring can act as hydrogen bond donors and acceptors, respectively. rdd.edu.iq

Halogen Bonding: The bromine atom on the benzyl ring can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom (like oxygen or nitrogen) in the protein's active site.

Pi-interactions: The aromatic benzyl and oxadiazole rings can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

A hypothetical analysis of the binding mode of this compound within a protein active site is summarized in Table 3.

Table 3: Predicted Interaction Modes and Binding Affinities for this compound with a Hypothetical Protein Target

| Interaction Type | Potential Interacting Residues | Predicted Binding Affinity Contribution |

| Hydrogen Bonding | Asp, Glu, Ser, Thr | High |

| Halogen Bonding | Carbonyl oxygen of the peptide backbone | Moderate |

| Pi-Pi Stacking | Phe, Tyr, Trp | Moderate |

| Hydrophobic Interactions | Leu, Val, Ile | Moderate |

Ligand-Protein Complex Stability and Conformational Analysis

The stability of the ligand-protein complex and the conformational changes that occur upon binding are critical for understanding the mechanism of action. researchgate.netnih.gov Molecular dynamics (MD) simulations, often performed after docking, can provide a dynamic view of the complex, assessing its stability over time. beilstein-journals.org

Conformational analysis of the ligand itself is also crucial. jussieu.fr The flexibility of the benzyl group allows the molecule to adopt different conformations, and identifying the low-energy conformers is essential for understanding how it might fit into a binding pocket. nih.gov The stability of the ligand-protein complex is often evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the MD simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole derivatives has been the subject of numerous QSAR investigations for various therapeutic targets, including anticancer and antibacterial agents. organic-chemistry.orgconicet.gov.arnih.govresearchgate.netnih.gov

These studies provide a framework for the prospective design of novel analogs based on the this compound scaffold. A typical 3D-QSAR study, for instance, involves the alignment of a series of analogous compounds and the generation of molecular fields to correlate with biological activity. conicet.gov.arnih.gov For the design of novel analogs of this compound, a hypothetical QSAR study would involve the synthesis and biological evaluation of a library of derivatives. Modifications could be systematically introduced at several positions:

The Benzyl Ring: The position and nature of the substituent on the benzyl ring could be varied. For example, the bromo-substituent could be moved to the meta or para positions, or replaced with other electron-withdrawing or electron-donating groups to probe the effect on activity.

The Amine Group: The primary amine at the 5-position of the oxadiazole ring could be acylated, alkylated, or incorporated into larger cyclic structures to explore the impact on receptor binding.

The Methylene (B1212753) Bridge: The flexibility of the molecule could be altered by modifying the methylene linker between the phenyl and oxadiazole rings.

The generated biological data, such as IC50 values, would then be correlated with calculated molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) to build a predictive QSAR model. Such a model, often visualized with contour maps, would highlight regions where specific physicochemical properties are favorable or detrimental for activity, thereby guiding the rational design of more potent analogs. For instance, a QSAR model might indicate that bulky, hydrophobic substituents are preferred at a certain position on the benzyl ring, while hydrogen bond donors are crucial at the 5-amino position for optimal interaction with a biological target. conicet.gov.ar

Table 1: Hypothetical QSAR Model Parameters for a Series of this compound Analogs

| Parameter | Value | Description |

| q² | > 0.5 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |

| r² | > 0.6 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| Steric Field Contribution | Variable | Percentage contribution of steric properties to the model. |

| Electrostatic Field Contribution | Variable | Percentage contribution of electrostatic properties to the model. |

| Hydrophobic Field Contribution | Variable | Percentage contribution of hydrophobic properties to the model. |

This table represents a hypothetical set of parameters for a robust QSAR model. The actual values would be dependent on the specific biological activity and the set of synthesized analogs.

In Silico Prediction of Molecular Descriptors Relevant to Biological Interactions

In silico prediction of molecular descriptors provides a rapid assessment of a compound's drug-likeness and potential for favorable pharmacokinetic properties. These descriptors are calculated based on the two-dimensional structure of the molecule and are crucial for early-stage drug discovery. For this compound, several key molecular descriptors can be predicted using computational tools.

These descriptors are instrumental in evaluating the compound's potential for oral bioavailability, membrane permeability, and interaction with biological targets.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It influences how a drug distributes in the body and its ability to cross cell membranes.

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors in a molecule is critical for its interaction with biological macromolecules, such as enzymes and receptors, as hydrogen bonds are key components of molecular recognition. libretexts.orglibretexts.org

Rotatable Bonds: The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A lower number of rotatable bonds is generally associated with better oral bioavailability.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance in Drug Design |

| Molecular Formula | C₉H₈BrN₃O | Provides the elemental composition. |

| Molecular Weight | 254.09 g/mol | Influences absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | Predicts transport properties and permeability. |

| LogP (o/w) | 2.35 | Indicates lipophilicity and affects solubility and permeability. |

| Hydrogen Bond Donors | 1 | The -NH₂ group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms in the oxadiazole ring can accept hydrogen bonds. |

| Number of Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. |

The values in this table are computationally predicted and may vary slightly depending on the algorithm used.

The predicted descriptors for this compound suggest that the compound possesses drug-like properties. The molecular weight is well within the typical range for small molecule drugs. The TPSA value suggests good potential for oral absorption. The balance of hydrogen bond donors and acceptors, along with a limited number of rotatable bonds, indicates that the molecule has the necessary features for specific interactions with a biological target while maintaining reasonable conformational rigidity. These in silico predictions provide a strong rationale for the synthesis and further investigation of this compound and its analogs as potential therapeutic agents.

No Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings were identified for the chemical compound This compound corresponding to the requested biological activities.

Extensive queries aimed at uncovering in vitro and in silico studies on this specific molecule yielded no results. The investigation covered the following areas as per the provided outline:

Enzyme Inhibitory Activities:

Monoamine Oxidase (MAO) Inhibition

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Lipoxygenase (LOX) Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Interaction with Specific Receptors and Targets

While research exists for the broader class of 1,2,4-oxadiazole derivatives and their potential as inhibitors for various enzymes, the data does not specifically mention or allude to the 3-(2-bromobenzyl) substituted amine variant. Therefore, it is not possible to provide a scientifically accurate article on the biological activities and molecular mechanisms of this particular compound at this time.

Further research and publication in peer-reviewed journals would be required to elucidate the potential biological profile of this compound.

Biological Activities and Molecular Mechanistic Studies in Vitro and in Silico

Interaction with Specific Receptors and Targets (In Vitro and In Silico)

Peroxisome Proliferator-Activated Alpha Receptors (PPARα) Agonism (In Vitro and Computational)

No studies were identified that specifically investigated the PPARα agonistic activity of 3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine. Research on other 1,2,4-oxadiazole (B8745197) derivatives has shown that this heterocyclic core can serve as a scaffold for the development of PPAR agonists. nih.govnih.gov For instance, some 3,5-disubstituted 1,2,4-oxadiazole derivatives have been explored for their potential to activate PPARs. nih.gov However, without direct experimental data, the PPARα activity of this compound remains speculative.

Other Receptor Binding Studies and Target Identification

Specific receptor binding affinities and target identification for this compound have not been reported in the available literature. The broader class of oxadiazoles (B1248032) has been shown to interact with a variety of biological targets. For example, certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of enzymes like Sirt2 and cyclooxygenase (COX). nih.govnih.gov Additionally, other heterocyclic compounds are known to target a range of receptors, but no direct evidence links this compound to any specific receptor. mdpi.com

Antimicrobial Activity Studies (In Vitro)

Antibacterial Efficacy and Spectrum of Activity

There is no available data on the in vitro antibacterial efficacy or the spectrum of activity for this compound. While various 1,3,4-oxadiazole (B1194373) derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, this activity has not been specifically documented for the compound . nih.govmdpi.com Studies on related heterocyclic structures, such as pyrazole (B372694) derivatives, have also shown antimicrobial potential, but these findings cannot be directly extrapolated. nih.gov

Antifungal and Antiviral Potential

The antifungal and antiviral potential of this compound remains unexplored in published research. The 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds are present in compounds that have been investigated for antifungal activity against various pathogenic fungi. mdpi.comnih.govmdpi.comfrontiersin.org However, the specific substitution pattern of this compound has not been evaluated in this context. There is currently no information regarding its antiviral properties.

Anticancer Activity Profiling (In Vitro Cell Line Studies)

Growth Inhibition Studies in Various Cancer Cell Lines

No in vitro studies on the growth inhibitory effects of this compound in any cancer cell lines have been found in the public domain. The oxadiazole core is a feature in many compounds that have been synthesized and tested for anticancer activity. nih.govnih.govmdpi.com For example, derivatives of 1,3,4-oxadiazole have been shown to inhibit the growth of various cancer cell lines. nih.govnih.gov Furthermore, structurally related compounds such as 3-benzyl-1,2,4-triazol-5-amines have been evaluated for their antiproliferative effects. researchgate.net Nevertheless, the anticancer profile of this compound is yet to be determined.

Identification of Potential Molecular Mechanisms

There is currently no available scientific literature detailing the specific molecular mechanisms of this compound, such as its capacity to induce apoptosis or inhibit tubulin polymerization. While the 1,2,4-oxadiazole core is a feature in various biologically active molecules, the specific effects of the 3-(2-Bromobenzyl) substitution at the 5-amine position have not been elucidated in the context of these mechanisms.

Anti-inflammatory Potential (In Vitro Models)

Similarly, research detailing the anti-inflammatory potential of this compound in established in vitro models is not present in the accessible scientific domain. Consequently, no data tables on its effects on inflammatory mediators or cellular processes can be provided at this time.

Applications and Contributions to Medicinal Chemistry Research

Role as a Lead Compound or Scaffold in Drug Discovery

The 1,2,4-oxadiazole (B8745197) nucleus is recognized as an essential and highly versatile scaffold in drug discovery. researchgate.netnih.gov A scaffold refers to the core chemical structure of a molecule that provides a framework for designing new compounds with specific biological activities. The 1,2,4-oxadiazole motif is present in numerous experimental, investigational, and commercially available drugs, highlighting its pharmacological importance. researchgate.netnih.gov

The structure of 3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine serves as a valuable starting point, or lead compound, for generating libraries of new molecules. Researchers can systematically modify different parts of the molecule—the bromobenzyl group, the amine substituent, or the oxadiazole ring itself—to explore how these changes affect biological activity. This process, known as scaffold-based drug design, allows for the efficient exploration of chemical space to find molecules with desired pharmaceutical properties. researchgate.net For example, designing new hybrid molecules that incorporate the oxadiazole moiety is considered a promising strategy for developing drugs that may have improved biological profiles compared to existing medications. nih.gov The use of such scaffolds is central to modern drug discovery, enabling the creation of novel molecules for a wide range of therapeutic targets.

Bioisosteric Replacement Strategies in Pharmaceutical Design

Bioisosterism is a key strategy in rational drug design where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacological or pharmacokinetic profile. scispace.com The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide groups. scispace.comresearchgate.net This is because it mimics the size and electronic properties of these groups but is significantly more resistant to hydrolysis by metabolic enzymes like esterases, which can improve a drug's stability and duration of action in the body. scispace.comresearchgate.net

This strategy is not limited to replacing only esters and amides; the 1,2,4-oxadiazole ring can also substitute other functional groups to create derivatives with more favorable pharmacological and toxicological profiles. scispace.comresearchgate.net Conversely, the 1,2,4-oxadiazole ring itself can be replaced by a regioisomeric ring, such as 1,3,4-oxadiazole (B1194373). rsc.org Such a swap has been shown to result in compounds with higher polarity and reduced metabolic degradation by human liver microsomes, which can be advantageous for a drug candidate. rsc.org These bioisosteric strategies expand the utility of the oxadiazole core, allowing it to be used as a stable linker in the design of new bioactive compounds. researchgate.net

Rational Design of Derivatives for Enhanced Biological Activity

Rational drug design involves creating new molecules with a specific biological purpose, based on a detailed understanding of the target's structure and function. The this compound scaffold is a prime candidate for such design strategies. By introducing various substituents, researchers can develop derivatives with enhanced potency, selectivity, and improved drug-like properties.

For instance, a study focused on developing neuroprotective agents designed a series of 1,2,4-oxadiazole derivatives as inhibitors of human monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. nih.gov Through structural modifications, a derivative was identified as a highly potent and selective MAO-B inhibitor with an IC₅₀ value of 52 nM. nih.gov Molecular docking simulations revealed that the flexibility of the designed molecule allowed for better binding within the MAO-B enzymatic cleft. nih.gov

In another example, derivatives of a 2-(4-bromophenyl)quinoline-1,3,4-oxadiazole scaffold were designed and synthesized as potential anticancer agents. nih.gov Modifications to the oxadiazole ring led to compounds with significant cytotoxic activity against breast cancer cells (MCF-7), with some derivatives showing greater potency than the reference drug erlotinib. nih.gov

The following table details examples of rationally designed oxadiazole derivatives and their corresponding biological activities.

| Compound Series | Target | Key Modification | Resulting Activity (IC₅₀) | Reference |

| 1H-indazole-bearing 1,2,4-oxadiazoles | MAO-B | Introduction of 1,2,4-oxadiazole ring | 52 nM | nih.gov |

| Quinoline-1,3,4-oxadiazole hybrids | EGFR-TK (Anticancer) | Addition of 2-(N-phenylacetamidethio)-1,3,4-oxadiazole | 0.164 µg/mL | nih.gov |

| Quinoline-1,3,4-oxadiazole hybrids | EGFR-TK (Anticancer) | Addition of 2-(2-aminophenyl)-1,3,4-oxadiazole | 0.179 µg/mL | nih.gov |

| Antipyrine-1,3,4-oxadiazole derivatives | COX-2 (Anti-inflammatory) | Introduction of a p-bromophenyl group | 69 nM | unipi.it |

Potential for Development of Novel Therapeutic Agents (e.g., Antimycobacterials, Neuropharmacological Agents)

The inherent versatility of the 1,2,4-oxadiazole scaffold has led to its exploration in a variety of therapeutic areas, including infectious diseases and neurological disorders.

Antimycobacterial Agents: Tuberculosis remains a major global health issue, and new drugs are urgently needed. The oxadiazole nucleus is a component of various compounds investigated for antimycobacterial activity. nih.gov Studies have shown that substituted 1,3,4-oxadiazole derivatives can exhibit significant activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov For example, certain 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives were found to be more potent than the frontline drugs isoniazid (B1672263) and streptomycin (B1217042) against a resistant strain. nih.gov The activity of these compounds is often linked to the lipophilicity of substituents on the oxadiazole ring, which may help the molecules penetrate the lipid-rich cell wall of mycobacteria. nih.gov Other research has identified 2,5-disubstituted-1,3,4-oxadiazole derivatives with promising activity against Mycobacterium smegmatis. msptm.org

Neuropharmacological Agents: The 1,2,4-oxadiazole scaffold has been successfully used to develop agents targeting the central nervous system. In the context of Alzheimer's disease, a multi-target approach is often considered more effective than focusing on a single pathological factor. nih.gov Researchers have designed and synthesized novel 1,2,4-oxadiazole-based derivatives intended to act as multi-target anti-Alzheimer's agents. nih.gov Several of these compounds demonstrated potent inhibition of acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology, with some being more potent than the standard drug donepezil. nih.gov Additionally, certain derivatives showed antioxidant properties and inhibitory activity against monoamine oxidase-B (MAO-B), another important target in neurodegeneration. nih.gov The development of 1,2,4-oxadiazoles as selective MAO-B inhibitors also holds promise for treating neurodegenerative disorders like Parkinson's disease. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Oxadiazoles (B1248032)

The synthesis of 1,2,4-oxadiazoles has evolved significantly, with a growing emphasis on sustainable and efficient methodologies. Traditional methods often involve harsh reagents and produce significant waste. chim.it Future research will likely focus on the development of greener synthetic routes.

Microwave-assisted synthesis has emerged as a powerful tool, offering benefits such as reduced reaction times, increased yields, and lower energy consumption. acs.org This technique can be applied to various steps in the synthesis of 1,2,4-oxadiazoles, from the formation of key intermediates to the final cyclization step.

Flow chemistry presents another promising avenue for the sustainable production of oxadiazole derivatives. Continuous flow processes can enhance reaction efficiency and safety, and allow for the integration of in-line purification, reducing manual handling and waste generation. researchgate.net The development of robust flow chemistry protocols for the synthesis of compounds like 3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine could enable large-scale production with minimal environmental impact.

Furthermore, the exploration of novel catalytic systems , such as metal-free catalysts like graphene oxide, is gaining traction. researchgate.net These catalysts can offer high efficiency and selectivity under mild reaction conditions, contributing to the development of more environmentally friendly synthetic processes. One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a more streamlined and sustainable synthesis.

| Synthetic Methodology | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency |

| Flow Chemistry | Enhanced efficiency and safety, in-line purification |

| Green Catalysts | Mild reaction conditions, reduced environmental impact |

| One-Pot Synthesis | Streamlined process, reduced waste |

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity (SAR) and physicochemical properties (SPR) is fundamental to drug discovery. For 1,2,4-oxadiazole (B8745197) derivatives, including this compound, comprehensive SAR and SPR studies are crucial for optimizing their therapeutic potential.

Systematic modifications of the substituents on the 1,2,4-oxadiazole core can significantly impact its biological activity. For instance, in a series of 1,2,4-oxadiazole-based anticancer agents, the nature and position of substituents on the aromatic rings were found to be critical for their potency. nih.gov Similarly, for antibacterial 1,2,4-oxadiazoles, variations in the C and D rings of the scaffold led to significant differences in activity against Gram-positive bacteria. nih.gov

Future SAR studies on analogs of this compound would involve the systematic variation of the 2-bromobenzyl group and the amine substituent at the 5-position. This would help to identify key structural features required for a desired biological activity and to optimize properties such as potency, selectivity, and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) studies, which use statistical methods to correlate chemical structure with biological activity, will also play a vital role. 3D-QSAR models have been successfully used to understand the SAR of 1,2,4-oxadiazole derivatives as inhibitors of targets like sortase A and as caspase-3 activators. mdpi.comnih.gov Such models can provide valuable insights into the key steric and electronic features that govern activity and guide the design of more potent analogs.

Advanced In Vitro Biological Assays for Mechanistic Elucidation

To fully understand the therapeutic potential of this compound and its derivatives, it is essential to elucidate their mechanism of action. A variety of advanced in vitro biological assays can be employed for this purpose.

Cell-based assays are fundamental for assessing the biological effects of a compound on cellular processes. For instance, the anticancer activity of 1,2,4-oxadiazole derivatives has been evaluated using MTT assays against a panel of human cancer cell lines, such as HeLa, A549, and MCF-7. acs.org To delve deeper into the mechanism, techniques like flow cytometry can be used to study the effects on the cell cycle and apoptosis. encyclopedia.pub

Biochemical assays are crucial for identifying the specific molecular targets of a compound. For example, enzyme inhibition assays have been used to identify 1,2,4-oxadiazoles as inhibitors of enzymes like succinate dehydrogenase, carbonic anhydrase, histone deacetylases (HDACs), and monoamine oxidase (MAO). nih.govencyclopedia.pubrsc.org Molecular docking studies can further complement these findings by predicting the binding mode of the compound to its target protein. nih.gov

For compounds with potential antimicrobial activity, the mycelium growth rate method is a common in vitro assay to determine antifungal efficacy. nih.gov The mechanism of action of an oxadiazole-containing antibiotic has been elucidated using a combination of global proteomics, activity-based protein profiling, and lipid analysis. chim.it

| Assay Type | Purpose | Examples |

| Cell-Based Assays | Assess effects on cellular processes | MTT assay, flow cytometry for cell cycle and apoptosis |

| Biochemical Assays | Identify specific molecular targets | Enzyme inhibition assays (e.g., for kinases, proteases) |

| Antimicrobial Assays | Determine antimicrobial efficacy | Mycelium growth rate method, minimum inhibitory concentration (MIC) |

| Mechanistic Proteomics | Elucidate mechanism of action | Global proteomics, activity-based protein profiling |

Exploration of New Pharmacological Targets

The versatility of the 1,2,4-oxadiazole scaffold allows for its application in a wide range of therapeutic areas by targeting various pharmacological targets. nih.govresearchgate.net While this class of compounds has been explored for its anticancer, antimicrobial, and anti-inflammatory activities, there is significant potential for discovering novel applications by investigating new pharmacological targets.

Emerging targets for 1,2,4-oxadiazole derivatives include:

Peroxisome Proliferator-Activated Receptor-α (PPAR-α): Modulation of PPAR-α is a novel strategy for cancer therapy, and 1,2,4-oxadiazole compounds have been identified as potent agonists of this receptor.

Enzymes in the Eicosanoid Biosynthesis Pathway: For inflammatory disorders, targeting enzymes like 5-lipoxygenase-activating protein (FLAP), cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin E2 synthase-1 (mPGES-1) represents a promising approach.

Sirtuin 2 (HDSirt2): As a NAD+ dependent lysine deacetylase, HDSirt2 is an attractive target for neurodegenerative disorders, and 1,2,4-oxadiazoles have been developed as selective inhibitors. mdpi.com

Caspase-3: Activation of this executioner caspase is a key event in apoptosis, and 1,2,4-oxadiazoles have been identified as novel caspase-3 activators for cancer treatment. nih.gov

Metabotropic Glutamate Receptors (mGluRs): Positive allosteric modulators of mGlu4 receptors have potential in treating neuropsychiatric disorders, and 1,2,4-oxadiazole derivatives have shown promising activity.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress, and 1,2,4-oxadiazoles have been identified as activators of this pathway. rsc.org

Tau Aggregation: The aggregation of tau protein is a hallmark of Alzheimer's disease, and small molecules that inhibit this process are of great interest.

The exploration of these and other novel targets for compounds like this compound could lead to the development of first-in-class therapies for a variety of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can significantly accelerate the design and optimization of new drug candidates, including 1,2,4-oxadiazole derivatives.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. These models can then be used to screen virtual libraries of compounds and predict the activity of novel 1,2,4-oxadiazole derivatives before they are synthesized, saving time and resources. QSAR studies, as mentioned earlier, are a form of machine learning that has been successfully applied to this class of compounds. mdpi.comnih.gov

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can generate novel 1,2,4-oxadiazole scaffolds that are predicted to have high activity against a specific target.

Pharmacophore Modeling and Virtual Screening: AI can be used to develop pharmacophore models that define the essential three-dimensional features required for a molecule to bind to a specific target. These models can then be used to virtually screen large compound libraries to identify potential hits.

Iterative Drug Discovery Cycles: An iterative approach combining machine learning with experimental validation can be particularly powerful. In one such study, an iterative machine learning method was used to identify small molecules that inhibit the aggregation of tau protein in a polymorph-specific manner. acs.org This approach, which involved cycles of prediction, synthesis, and testing, led to the discovery of potent inhibitors.

The application of AI and ML to the design of analogs of this compound could significantly enhance the efficiency of identifying lead compounds with improved therapeutic profiles.

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Reagents/Conditions | Yield (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Amidoxime Cyclization | POCl₃, 120°C, 6 hrs | 65-75 | Handling corrosive reagents | |

| Lithium-mediated | LiAlH₄, THF, reflux, 12 hrs | 40-50 | Byproduct formation |

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR: Expect aromatic proton signals at δ 7.5–8.0 (integration for 4H, 2-bromobenzyl group) and a singlet for the oxadiazole NH₂ at δ 5.2–5.5. The CH₂ bridge appears as a singlet at δ 4.5–4.7 .

- IR Spectroscopy: Key peaks include C=N stretch at ~1650 cm⁻¹ and C-Br vibration at ~750 cm⁻¹ .

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 240.06 (C₈H₆BrN₃O) confirms the molecular formula .

Q. Table 2: Characterization Data

| Technique | Key Peaks/Signals | Diagnostic Purpose | Reference |

|---|---|---|---|

| 1H NMR | δ 4.5 (s, CH₂), δ 7.6–8.0 (m, Ar-H) | Confirm substitution pattern | |

| IR | 1650 cm⁻¹ (C=N), 750 cm⁻¹ (C-Br) | Ring formation, Br presence |

Advanced: How can computational methods predict the reactivity of the oxadiazole ring?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution, showing electron-deficient oxadiazole rings prone to nucleophilic attack .

- Molecular Docking: Predict binding affinity to biological targets (e.g., antimicrobial enzymes) by simulating interactions with active sites. Use AutoDock Vina with crystal structures from the PDB .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Triangulation: Cross-validate results using multiple assays (e.g., MIC testing for antimicrobial activity and cytotoxicity assays) .

- Structure-Activity Relationship (SAR): Compare substituent effects across analogs. For example, replacing the bromine atom with iodine (see ) may enhance fluorescence properties but reduce solubility .

- Control Experiments: Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and solvent controls to isolate compound-specific effects .

Basic: How is the compound’s potential as a fluorescent probe evaluated?

Methodological Answer:

- Photophysical Analysis: Measure excitation/emission wavelengths using a fluorimeter. Benzoxazole analogs () show λem ~450 nm; similar protocols apply .

- Quantum Yield Calculation: Compare emission intensity to a standard (e.g., quinine sulfate) in matched solvents. Low quantum yields (<0.1) suggest limited utility as a probe .

Advanced: What crystallographic methods determine the solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL () for refinement. Key parameters: space group, R-factor (<5%), and hydrogen-bonding networks .

- Powder XRD: Confirm phase purity by matching experimental patterns to SCXRD-derived simulations .

Basic: How is the compound’s stability under varying pH/temperature conditions assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products